Cas no 126671-71-4 (8-Hydroxyondansetron)

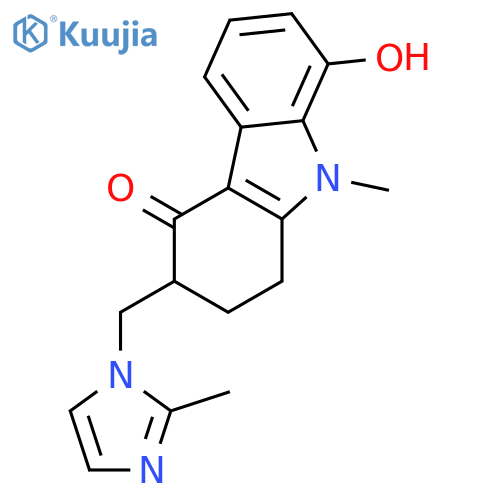

8-Hydroxyondansetron structure

商品名:8-Hydroxyondansetron

8-Hydroxyondansetron 化学的及び物理的性質

名前と識別子

-

- 4H-Carbazol-4-one,1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-

- 8-Hydroxy Ondansetron

- 8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

- AKOS015914409

- SCHEMBL7275638

- UNII-20UA9420EZ

- 20UA9420EZ

- GR-90315

- 8-Hydroxyondansetron

- Ondansetron-M 8-hydroxy

- 8-Hydroxyondansetron, (+/-)-

- J-005418

- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-

- NS00116716

- 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one

- DTXSID80599407

- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-

- Q27253483

- FT-0670003

- 126671-71-4

-

- インチ: InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3

- InChIKey: XVDKMEPUFIAQFH-UHFFFAOYSA-N

- ほほえんだ: OC1=C2C(C3=C(N2C)CCC(CN2C=CN=C2C)C3=O)=CC=C1

計算された属性

- せいみつぶんしりょう: 309.14800

- どういたいしつりょう: 309.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.36

- ふってん: 602.4°C at 760 mmHg

- フラッシュポイント: 318.1°C

- 屈折率: 1.696

- PSA: 60.05000

- LogP: 2.83410

8-Hydroxyondansetron 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H961150-5mg |

8-Hydroxyondansetron |

126671-71-4 | 5mg |

$161.00 | 2023-05-18 | ||

| TRC | H961150-25mg |

8-Hydroxyondansetron |

126671-71-4 | 25mg |

$655.00 | 2023-05-18 | ||

| TRC | H961150-50mg |

8-Hydroxyondansetron |

126671-71-4 | 50mg |

$1263.00 | 2023-05-18 | ||

| TRC | H961150-250mg |

8-Hydroxyondansetron |

126671-71-4 | 250mg |

$ 4500.00 | 2023-09-07 |

8-Hydroxyondansetron 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

126671-71-4 (8-Hydroxyondansetron) 関連製品

- 110708-17-3(6-Hydroxy Ondansetron)

- 99614-01-4(Ondansetron Hydrochloride)

- 99614-02-5(Ondansetron)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量